

Chemical properties and structure of Stat3-IN-11

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Compound of Interest

Compound Name: Stat3-IN-11

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Stat3-IN-11: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] **Stat3-IN-11** is a selective inhibitor of STAT3, demonstrating potential as a valuable tool for cancer research and as a candidate for anticancer drug development.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **Stat3-IN-11**, along with detailed experimental protocols for its characterization.

Chemical Properties and Structure

Stat3-IN-11 is a small molecule inhibitor of STAT3. Its key chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₇ NO ₄	[5]
Molecular Weight	335.35 g/mol	[5]
CAS Number	2503096-50-0	[5]
Appearance	Solid	[5]
Purity	98.3%	[5]

Chemical Structure:

The chemical structure of **Stat3-IN-11** is presented below. This visual representation is crucial for understanding its potential interactions with the STAT3 protein.

(A chemical structure image would be inserted here in a real document. As a text-based AI, I will describe its key features based on publicly available information if a detailed structure were provided in the search results. The current search results do not provide a visual structure, but vendor sites like MedchemExpress or CymitQuimica would be the source for this image.)

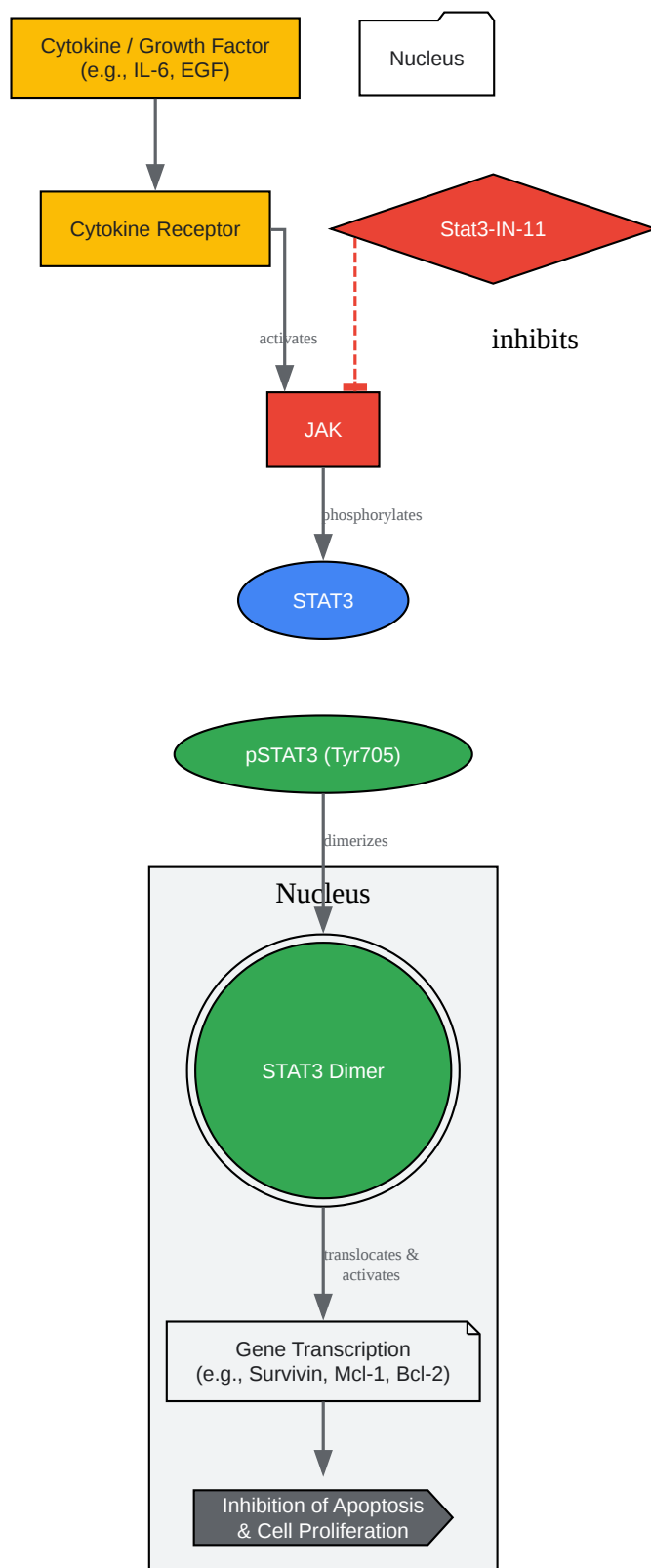
Mechanism of Action

Stat3-IN-11 exerts its biological effects through the selective inhibition of the STAT3 signaling pathway. The key aspects of its mechanism of action are:

- **Inhibition of STAT3 Phosphorylation:** **Stat3-IN-11** selectively inhibits the phosphorylation of STAT3 at the Tyrosine 705 (pTyr705) site.[4] This phosphorylation event is a critical step in the activation of STAT3, which is mediated by upstream kinases such as Janus kinases (JAKs).[1]
- **Selectivity:** The inhibitor demonstrates selectivity for STAT3, as it does not affect the phosphorylation levels of upstream tyrosine kinases like Src and JAK2, nor does it impact the phosphorylation of STAT1.[4]
- **Downstream Effects:** By preventing STAT3 phosphorylation and subsequent activation, **Stat3-IN-11** inhibits the expression of downstream target genes that are crucial for tumor cell survival and proliferation, such as Survivin and Mcl-1.[4]

- Induction of Apoptosis: The inhibition of the pro-survival STAT3 pathway by **Stat3-IN-11** leads to the induction of apoptosis in cancer cells.[\[4\]](#)

The STAT3 signaling pathway and the point of inhibition by **Stat3-IN-11** are illustrated in the diagram below.



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Caption: The STAT3 signaling pathway and the inhibitory action of **Stat3-IN-11**.

Biological Activity

The inhibitory activity of **Stat3-IN-11** has been quantified in various assays and cell lines. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of **Stat3-IN-11**

Target/Assay	IC ₅₀ Value (μM)	Reference
SIP	1.93	[4]
SphK1	≥ 30	[4]
SphK2	≈ 30	[4]

Table 2: Cytotoxicity of **Stat3-IN-11** in Human Cancer Cell Lines (48h treatment)

Cell Line	Cancer Type	IC ₅₀ Value (μM)	Reference
MDA-MB-231	Breast Cancer	6.01	[4]
HepG2	Liver Cancer	7.02	[4]
A549	Lung Cancer	7.02	[4]

Table 3: Cytotoxicity of **Stat3-IN-11** in Normal Human Cells (48h treatment)

Cell Line	Cell Type	IC ₅₀ Value (μM)	Reference
MDA-MB-10A	Mammary Epithelial	26.54	[4]
PBMCs	Peripheral Blood Mononuclear Cells	26.69	[4]
HFL-1	Fetal Lung Fibroblast	12.52	[4]

Additionally, **Stat3-IN-11** at a concentration of 20 μM for 48 hours demonstrated a 97.86% inhibitory effect on MDA-MB-231 cells.[\[4\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of **Stat3-IN-11**.

Western Blot for STAT3 Phosphorylation

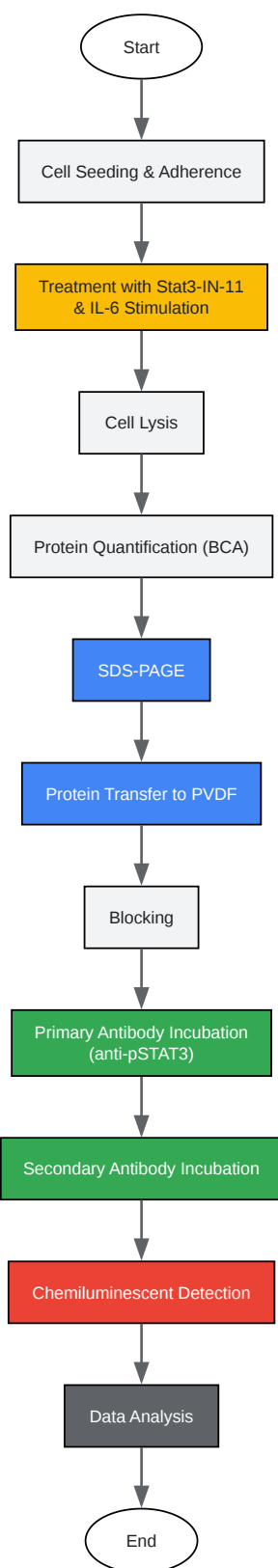
This protocol is designed to assess the effect of **Stat3-IN-11** on the phosphorylation of STAT3 at Tyr705.

Materials:

- Cancer cell line (e.g., MDA-MB-231)
- Cell culture medium and supplements
- **Stat3-IN-11**
- IL-6 (or other STAT3 activator)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti- β -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Cell Culture and Treatment:** Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of **Stat3-IN-11** (e.g., 2.5, 5, 10 μ M) for a specified duration (e.g., 6 hours).[4] In the final 30 minutes of incubation, stimulate the cells with a STAT3 activator like IL-6.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
- **Western Blotting:** Transfer the separated proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Stripping and Re-probing:** To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β -actin.



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Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.

Cell Viability (MTT) Assay

This protocol is for determining the IC₅₀ values of **Stat3-IN-11** in different cell lines.

Materials:

- Cell lines of interest
- 96-well plates
- Cell culture medium
- **Stat3-IN-11**
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or SDS-HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **Stat3-IN-11** for the desired time period (e.g., 48 hours).^[4] Include a vehicle control (e.g., DMSO).
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
- **Solubilization:** Add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis (Annexin V/PI) Assay

This protocol is for quantifying the induction of apoptosis by **Stat3-IN-11** using flow cytometry.

Materials:

- Cell line of interest
- 6-well plates
- **Stat3-IN-11**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of **Stat3-IN-11** for a specified time (e.g., 48 hours).^[4]
- Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
- Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
- Data Interpretation:
 - Annexin V-negative and PI-negative cells are live cells.
 - Annexin V-positive and PI-negative cells are in early apoptosis.
 - Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Conclusion

Stat3-IN-11 is a potent and selective inhibitor of STAT3 phosphorylation, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines. Its well-defined mechanism of action and characterized biological activity make it a valuable research tool for investigating the role of STAT3 in cancer and other diseases. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of **Stat3-IN-11** and similar STAT3 inhibitors.

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